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Abstract
Vimirogant (AGN-242428), formerly known as VTP-43742, is a potent and selective, orally

active small molecule inhibitor of the Retinoic Acid Receptor-Related Orphan Receptor gamma

t (RORγt). RORγt is a nuclear receptor transcription factor that acts as a master regulator of T

helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, most

notably Interleukin-17 (IL-17). Given the central role of the Th17 pathway in the

pathophysiology of numerous autoimmune and inflammatory diseases, Vimirogant was

investigated as a potential therapeutic agent for conditions such as psoriasis and dry eye

disease. This technical guide provides a comprehensive overview of the discovery, mechanism

of action, and clinical development of Vimirogant, including available preclinical and clinical

data, and detailed experimental methodologies.

Introduction: Targeting the Th17 Pathway
The discovery of the Th17 lineage of T helper cells revolutionized the understanding of

autoimmune disease pathogenesis. These cells are characterized by their production of IL-17A,

IL-17F, IL-21, and IL-22, cytokines that drive inflammation and tissue damage in a variety of

autoimmune conditions. The differentiation and function of Th17 cells are critically dependent

on the transcription factor RORγt.[1][2] Consequently, inhibiting RORγt has emerged as a

promising therapeutic strategy to modulate the Th17 pathway and treat autoimmune diseases.
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Vimirogant was developed as a first-in-class RORγt inhibitor with the aim of providing a novel

oral treatment for autoimmune disorders.[3]

Discovery and Medicinal Chemistry
Vimirogant was originated by Vitae Pharmaceuticals and subsequently developed by Allergan

and AbbVie following a series of company acquisitions.[3] The medicinal chemistry effort

focused on identifying potent and selective RORγt inhibitors with favorable pharmacokinetic

properties for oral administration.

While a detailed step-by-step synthesis of Vimirogant is not publicly available, patent

information reveals its core structure to be a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.[4] The

structure-activity relationship (SAR) studies for this class of compounds aimed to optimize

potency, selectivity against other ROR isoforms (RORα and RORβ), and metabolic stability.

Chemical Structure of Vimirogant (AGN-242428)

IUPAC Name: (S)-N-((5-(ethylsulfonyl)pyridin-2-yl)methyl)-7-isopropyl-6-(((1r,4S)-4-

(trifluoromethyl)cyclohexyl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxamide

Molecular Formula: C27H35F3N4O3S

Molecular Weight: 552.66 g/mol

Mechanism of Action: Inhibition of RORγt Signaling
Vimirogant functions as an inverse agonist of RORγt, meaning it binds to the receptor and

reduces its basal transcriptional activity. By inhibiting RORγt, Vimirogant effectively

suppresses the differentiation of naïve CD4+ T cells into Th17 cells and curtails the production

of pro-inflammatory cytokines.

RORγt Signaling Pathway
The signaling cascade leading to Th17 differentiation and activation is complex and involves

multiple cytokines and transcription factors. The following diagram illustrates the key steps in

this pathway and the point of intervention for Vimirogant.
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RORγt Signaling Pathway and Vimirogant's Point of Intervention.

Preclinical Development
Vimirogant demonstrated potent and selective inhibition of RORγt in preclinical studies.

In Vitro Activity
Parameter Value Reference

Ki (RORγt) <100 nM [5]

Selectivity
>1000-fold vs RORα and

RORβ

In Vivo Efficacy in Autoimmune Models
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Vimirogant showed favorable results in animal models of autoimmune diseases, including a

model for multiple sclerosis.[6]

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

The EAE model is a widely used preclinical model for multiple sclerosis to evaluate the efficacy

of potential therapeutics. While a specific protocol for a Vimirogant EAE study is not publicly

available, a representative protocol for testing a RORγt inhibitor is as follows:

Induction of EAE:

Female C57BL/6 mice, 8-12 weeks old, are immunized subcutaneously with an emulsion

of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's

Adjuvant (CFA) containing Mycobacterium tuberculosis.

On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of

pertussis toxin.

Treatment:

Mice are randomly assigned to treatment groups: vehicle control and Vimirogant (at

various doses).

Oral administration of Vimirogant or vehicle commences on a specified day post-

immunization (e.g., day 3 or at the onset of clinical signs) and continues daily for a defined

period.

Clinical Assessment:

Mice are weighed and scored daily for clinical signs of EAE on a scale of 0 to 5:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Hind limb paralysis
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4: Hind and forelimb paralysis

5: Moribund state

Histopathology and Immune Analysis:

At the end of the study, spinal cords are collected for histological analysis to assess

inflammation and demyelination.

Splenocytes and lymph node cells can be isolated and re-stimulated with MOG peptide to

measure cytokine production (e.g., IL-17) by ELISA or flow cytometry.

Clinical Development
Vimirogant entered clinical trials for both plaque psoriasis and dry eye disease.

Plaque Psoriasis
A Phase 2a clinical trial of Vimirogant in patients with psoriasis showed a clear signal of

efficacy over a four-week period.[2][7] However, the development for this indication was

discontinued due to observations of reversible liver transaminase elevations in some patients

at higher doses.[2][7]

Clinical Trial Design: Phase 2a in Psoriasis (NCT02555709 - representative)

Study Design: Randomized, double-blind, placebo-controlled.

Population: Patients with moderate to severe plaque psoriasis.

Intervention: Oral Vimirogant at different doses versus placebo.

Primary Outcome: Improvement in Psoriasis Area and Severity Index (PASI) score.

Status: Terminated.

Dry Eye Disease
A Phase 1/2 clinical trial (NCT04030962) was conducted to evaluate the safety, tolerability,

pharmacokinetics, and exploratory efficacy of a topical formulation of Vimirogant (AGN-
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242428) in participants with dry eye disease.[3][8] This study has been completed.[3]

Clinical Trial Design: Phase 1/2 in Dry Eye Disease (NCT04030962)

Study Design: A multicenter, vehicle-controlled, double-masked, randomized study.

Population: Participants with dry eye disease.

Intervention: AGN-242428 ophthalmic solution at low and high doses, vehicle, and an active

comparator (Lifitegrast).[9][10]

Primary Outcome Measures:

Incidence of treatment-emergent adverse events.

Pharmacokinetic parameters in plasma and tears.

Secondary Outcome Measures (Exploratory Efficacy):

Change from baseline in corneal fluorescein staining score.

Change from baseline in eye dryness score.

Schirmer's test score.

Tear film breakup time.

Status: Completed.

Quantitative Clinical Trial Results

Detailed quantitative efficacy and safety data from the completed NCT04030962 study have

not been made publicly available in peer-reviewed publications or press releases to date.

Summary and Future Directions
Vimirogant (AGN-242428) represents a pioneering effort in the development of oral RORγt

inhibitors for autoimmune diseases. Its mechanism of action, targeting the master regulator of

the Th17 pathway, holds significant therapeutic promise. While the development of oral
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Vimirogant for psoriasis was halted due to safety concerns, the investigation of a topical

formulation for dry eye disease has been completed through Phase 1/2 clinical trials.

The future of Vimirogant and other RORγt inhibitors will depend on navigating the therapeutic

window to achieve efficacy while minimizing potential side effects. The development of tissue-

specific or topically applied formulations, as seen with the dry eye program, may be a key

strategy to mitigate systemic toxicities. Further research into the nuances of RORγt biology and

the development of next-generation inhibitors with improved safety profiles will be crucial for

the successful clinical translation of this therapeutic approach.

Experimental Workflows
Drug Discovery and Preclinical Evaluation Workflow
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A generalized workflow for the discovery and preclinical development of a RORγt inhibitor.

Clinical Development Workflow for Dry Eye Disease
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A typical clinical development pathway for a new dry eye disease therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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